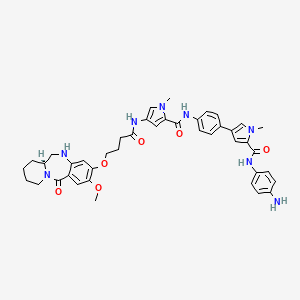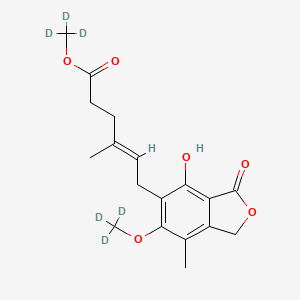
Methyl Mycophenolate-d6 (EP Impurity E)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El metil micofenolato-d6 es una forma deuterada del metil micofenolato, que es un derivado del ácido micofenólico. Este compuesto se utiliza a menudo como un estándar de referencia en química analítica y estudios farmacocinéticos debido a su etiquetado isotópico estable. Los átomos de deuterio en el metil micofenolato-d6 lo hacen particularmente útil en espectrometría de masas para rastrear y cuantificar el compuesto en sistemas biológicos .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del metil micofenolato-d6 típicamente involucra la deuteración del metil micofenolato. Este proceso se puede lograr a través de varios métodos, incluida la hidrogenación catalítica utilizando gas deuterio o reacciones de intercambio químico con reactivos deuterados. Las condiciones de reacción a menudo requieren un catalizador, como paladio sobre carbono, y un entorno controlado para garantizar la incorporación de átomos de deuterio .
Métodos de Producción Industrial
La producción industrial del metil micofenolato-d6 sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de gas deuterio de alta pureza y sistemas catalíticos avanzados para lograr una deuteración eficiente. El producto final se purifica luego a través de técnicas como la cristalización o la cromatografía para garantizar una alta pureza isotópica y estabilidad química .
Análisis De Reacciones Químicas
Tipos de Reacciones
El metil micofenolato-d6 sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir con reactivos como el metóxido de sodio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Metóxido de sodio en metanol.
Principales Productos Formados
Oxidación: Derivados del ácido micofenólico.
Reducción: Formas reducidas del metil micofenolato.
Sustitución: Varios derivados de micofenolato sustituidos.
Aplicaciones Científicas De Investigación
El metil micofenolato-d6 se utiliza ampliamente en la investigación científica, particularmente en los siguientes campos:
Química: Como estándar de referencia en química analítica para estudios de espectrometría de masas y resonancia magnética nuclear.
Biología: Utilizado en estudios metabólicos para rastrear la distribución y el metabolismo de los derivados de micofenolato en sistemas biológicos.
Medicina: Empleado en estudios farmacocinéticos para comprender la absorción, distribución, metabolismo y excreción de medicamentos a base de micofenolato.
Industria: Utilizado en el control de calidad de los productos farmacéuticos que contienen derivados de micofenolato
Mecanismo De Acción
El metil micofenolato-d6, al igual que su contraparte no deuterada, ejerce sus efectos a través de la inhibición de la deshidrogenasa monofosfato de inosina (IMPDH). Esta enzima es crucial para la síntesis de novo de nucleótidos de guanosina. Al inhibir la IMPDH, el metil micofenolato-d6 agota los nucleótidos de guanosina, lo que lleva a la supresión de la proliferación de linfocitos T y B. Este mecanismo es particularmente importante en sus efectos inmunosupresores, lo que lo hace útil para prevenir el rechazo de trasplante de órganos .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido micofenólico: El compuesto madre del metil micofenolato-d6.
Micofenolato de mofetilo: Un profármaco del ácido micofenólico utilizado en la terapia inmunosupresora.
Metil micofenolato: La forma no deuterada del metil micofenolato-d6.
Singularidad
El metil micofenolato-d6 es único debido a su etiquetado de deuterio, lo que proporciona una estabilidad mejorada y permite un seguimiento preciso en estudios analíticos. Esto lo hace particularmente valioso en la investigación farmacocinética y metabólica, donde la cuantificación precisa es esencial .
Propiedades
Fórmula molecular |
C18H22O6 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
trideuteriomethyl (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |
InChI |
InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3/b10-5+/i3D3,4D3 |
Clave InChI |
ZPXRQFLATDNYSS-DLIKDHNOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O)C/C=C(\C)/CCC(=O)OC([2H])([2H])[2H] |
SMILES canónico |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


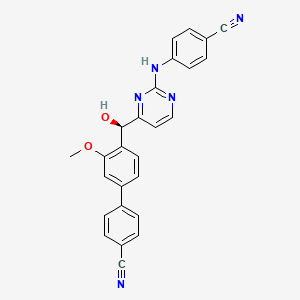
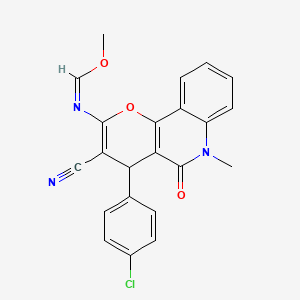
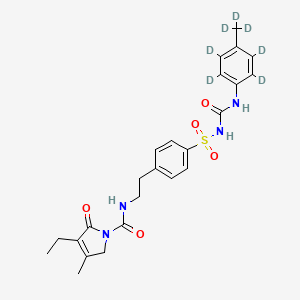

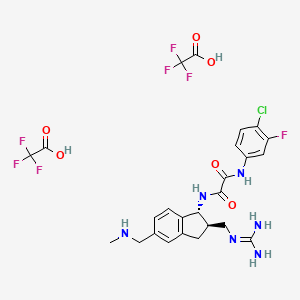


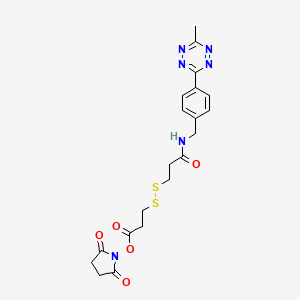


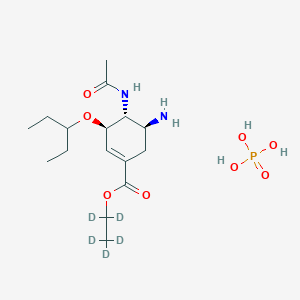
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)

